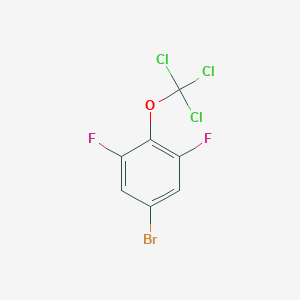

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene

描述

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at the 5-position, fluorine atoms at the 1- and 3-positions, and a trichloromethoxy (-O-CCl₃) group at the 2-position. This substitution pattern creates a highly electron-deficient aromatic ring due to the electron-withdrawing effects of the halogens and the trichloromethoxy group. Such compounds are valuable intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions and as building blocks for functionalized aromatics .

属性

IUPAC Name |

5-bromo-1,3-difluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(5(13)2-3)14-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEWHFHXJLWGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Halogenation of Aromatic Precursors

Methodology:

This approach involves halogenating a suitably substituted benzene derivative that already contains the fluorine and other functional groups. The process typically employs electrophilic halogenating agents such as bromine and chlorine under controlled conditions to selectively introduce halogens at desired positions.

- Use of N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts like iron or iron(III) bromide to achieve regioselective bromination at the aromatic ring.

- Chlorination can be achieved similarly with chlorine gas or N-chlorosuccinimide, often under radical or electrophilic conditions.

- Difficulty in controlling regioselectivity due to multiple reactive sites.

- Potential over-halogenation leading to by-products.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Methodology:

Starting from a fluorinated aromatic compound, nucleophilic substitution reactions with halogenating agents or chlorinating reagents can replace existing substituents with desired halogens.

- Fluorine substituents on aromatic rings enhance the reactivity toward nucleophilic substitution due to their strong electron-withdrawing nature, facilitating substitution at specific positions.

- Use of reagents like potassium fluoride (KF) or copper-mediated halogenation under mild conditions can introduce fluorine atoms selectively.

- For introducing the difluoro groups at positions 1 and 3, starting from a suitable phenol or aniline derivative, followed by fluorination using diethylaminosulfur trifluoride (DAST) or similar reagents.

Halogenation Using Halogenating Agents in the Presence of Catalysts

Methodology:

Applying halogenating agents such as bromine and chlorine in the presence of catalysts like iron(III) chloride or aluminum chloride facilitates regioselective halogenation.

- Controlled bromination at the 5-position of benzene derivatives has been achieved using N-bromosuccinimide in the presence of radical initiators or catalysts.

- Chlorination at specific positions can be directed using directing groups or by controlling reaction conditions (temperature, solvent).

Note:

- The presence of existing halogens influences the regioselectivity due to their activating or deactivating effects.

Trichloromethoxy Group Introduction via Nucleophilic Substitution

Methodology:

The trichloromethoxy group (–O–CCl₃) can be introduced through nucleophilic substitution reactions involving chlorinated alcohol derivatives.

- Synthesis of aromatic ethers bearing trichloromethoxy groups involves reacting phenols or phenol derivatives with chlorinated methylating agents such as chloroform or trichloromethyl chlorides in the presence of bases like potassium carbonate.

- Alternatively, trichloromethylation of phenols using chlorinated reagents under basic conditions yields the desired group.

- Typically performed under mild conditions at room temperature or slightly elevated temperatures to prevent decomposition.

Multi-Step Synthesis Strategy (Based on Patent Data and Literature)

- Step 1: Synthesize a fluorinated benzene derivative with appropriate activating groups (e.g., hydroxyl or amino groups).

- Step 2: Halogenate selectively at the 5-position using NBS or bromine in the presence of radical initiators, controlling temperature and solvent to achieve regioselectivity.

- Step 3: Introduce the trichloromethoxy group via nucleophilic substitution with chlorinated reagents.

- Step 4: Final halogenation steps to incorporate fluorine atoms at positions 1 and 3, possibly using fluorinating agents like DAST or Selectfluor under mild conditions.

Example:

A recent patent describes a process where 4-bromo-2,6-dichloroaniline is reacted with halogenating agents at low temperatures (0–20°C) to produce halogenated benzene derivatives efficiently.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation | NBS, Br₂, Cl₂, catalysts | Mild to moderate temperatures | Simple, direct synthesis | Regioselectivity challenges |

| Nucleophilic Aromatic Substitution | KF, Cu, fluorinating agents | Mild, often in polar solvents | High selectivity for fluorination | Limited to activated aromatic rings |

| Catalytic Halogenation | FeCl₃, AlCl₃, radical initiators | Controlled temperature, inert atmosphere | Regioselective halogenation | Over-halogenation risk |

| Ether Formation (Trichloromethoxy) | Chlorinated methyl reagents, phenols | Room temperature to mild heating | Specific introduction of –O–CCl₃ group | Multi-step, potential side reactions |

| Multi-step Synthesis | Sequential halogenation, substitution | Mild to moderate temperatures | High yield, regioselectivity | Longer process, multiple purification steps |

化学反应分析

Types of Reactions

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an inert solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic or electrophilic sites on proteins or other biomolecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene (CAS: 156243-64-0)

- Structure : Replaces -O-CCl₃ with -CF₃.

- Properties: Molecular Weight: 260.99 g/mol vs. ~278.3 g/mol (trichloromethoxy analog). Boiling Point: Not reported (trichloromethoxy analog data unavailable). Safety: Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Reactivity : The -CF₃ group is less polar but similarly electron-withdrawing, favoring electrophilic substitutions at the bromine site. Used in synthesizing carbazoles and dibenzofurans .

5-Bromo-1,3-dichloro-2-methylbenzene (CAS: 204930-37-0)

- Structure : Chlorine replaces fluorine at 1,3-positions; methyl (-CH₃) replaces -O-CCl₃.

- Properties :

5-Bromo-1,3-bis(4-ethynylpyridyl)benzene (L2)

- Applications : Serves as a ligand in self-assembled Ag(I) and Au(I) coordination complexes for supramolecular chemistry .

5-Bromo-1,2,3-trifluorobenzene

- Structure : Three fluorine atoms at 1,2,3-positions; lacks -O-CCl₃.

- Reactivity : Increased steric hindrance and electron deficiency limit cross-coupling efficiency compared to the trichloromethoxy analog .

Reactivity in Cross-Coupling Reactions

- Bromine Reactivity : The electron-deficient ring enhances oxidative addition in Suzuki-Miyaura couplings. highlights similar reactivity in 5-bromo-1,2,3-triazines, where bromine participates efficiently in Pd-catalyzed cross-couplings .

- Trichloromethoxy vs. Trifluoromethyl : The -O-CCl₃ group may stabilize transition states better than -CF₃, improving reaction yields in aryl-aryl bond formations .

生物活性

5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes multiple halogen substituents that contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 335.4 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if ingested |

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that halogenated compounds often possess antimicrobial activity. The presence of bromine and fluorine may enhance this effect by disrupting microbial cell membranes or interfering with metabolic processes .

- Anticancer Activity : Some studies suggest that similar halogenated compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.

The biological activity of this compound can be attributed to its ability to interact with biological targets. Potential mechanisms include:

- Disruption of Membrane Integrity : Halogenated compounds can integrate into microbial membranes, altering their permeability and leading to cell death.

- Enzyme Modulation : The compound may bind to active sites on enzymes, inhibiting their function and thus affecting metabolic pathways critical for pathogen survival or cancer cell growth.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of caspase activation, confirming its role as an anticancer agent .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Membrane disruption, enzyme inhibition |

| 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene | Low | Moderate | Enzyme inhibition |

| 2-Bromo-3-fluoro-5-(trichloromethoxy)benzene | High | Low | Membrane disruption |

常见问题

Q. What are the key challenges in synthesizing 5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzene, and how can they be addressed methodologically?

The synthesis is complicated by steric hindrance from multiple substituents (bromo, fluoro, trichloromethoxy) and potential side reactions. A hydrogenation approach using polyvinyl chloride as a catalyst in heptane has been reported for analogous bromo-difluoro compounds, requiring atmospheric-pressure hydrogenation for 20 hours followed by solvent removal under reduced pressure . For regioselectivity, nucleophilic substitution steps (e.g., using Grignard reagents) under controlled temperature and inert atmospheres are critical to avoid undesired byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

High-resolution and NMR are essential for resolving overlapping signals caused by fluorine and chlorine substituents. For example, NMR chemical shifts at δ 153.3 (aromatic carbons adjacent to electron-withdrawing groups) and δ 115.9 (trichloromethoxy-linked carbons) help confirm substitution patterns . Mass spectrometry (EI-MS) can identify molecular ion peaks (e.g., m/z 432 [M] for structurally similar compounds) and fragmentation pathways .

Q. How does the compound’s solubility influence purification strategies?

Low solubility in common solvents (e.g., heptane) necessitates crystallization from polar aprotic solvents like acetone. Physical properties such as high density (1.823 g/cm) and boiling point (234.3°C) require vacuum distillation or column chromatography for effective separation .

Q. What safety precautions are critical during handling?

The trichloromethoxy group may release toxic byproducts (e.g., phosgene) under heat. Storage at 2–8°C in airtight containers is advised to prevent decomposition . Personal protective equipment (PPE) and fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence its reactivity in cross-coupling reactions?

The bromo group is a prime site for Suzuki-Miyaura couplings, but fluorine and trichloromethoxy groups deactivate the aromatic ring, requiring palladium catalysts with strong electron-donating ligands (e.g., XPhos) and elevated temperatures (80–100°C) to achieve acceptable yields . Computational DFT studies can predict reactive sites by analyzing Fukui indices and electrostatic potential maps.

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

The trichloromethoxy group acts as a meta-directing group due to its electron-withdrawing nature, while fluorine directs electrophiles to ortho/para positions. Competitive directing effects necessitate kinetic studies (e.g., isotopic labeling or Hammett plots) to resolve dominant pathways .

Q. How can data contradictions in reported synthesis yields be analyzed?

Contradictions often arise from impurities in starting materials (e.g., incomplete halogenation). HPLC-MS analysis of intermediates and quantification of byproducts (e.g., dichloro derivatives) using internal standards can identify yield-limiting steps . Replicating protocols under strictly anhydrous conditions may resolve discrepancies .

Q. What role does this compound play in advanced material science applications?

Its structural analogs are used in liquid crystal displays (LCDs) due to their high thermal stability and mesogenic properties. For example, similar perfluoroalkyl-substituted benzene derivatives exhibit low birefringence and high solubility in dichloromethane, enabling thin-film fabrication .

Q. How can computational modeling optimize its synthetic pathways?

Molecular dynamics simulations can predict solvent effects on reaction rates, while density functional theory (DFT) calculates transition-state energies for key steps (e.g., hydrogenation or halogenation). These models guide solvent selection (e.g., THF vs. heptane) and catalyst design .

Q. What strategies mitigate isomer formation during multi-step syntheses?

Steric shielding using bulky protecting groups (e.g., tert-butyl) on the trichloromethoxy moiety can reduce isomerization. Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) isolates desired enantiomers .

Methodological Tables

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.823 g/cm | |

| Boiling Point | 234.3°C | |

| Vapor Pressure (25°C) | 0.0815 mmHg | |

| Solubility in Acetone | High (crystallization feasible) |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Example Data |

|---|---|---|

| NMR (500 MHz) | Substituent position analysis | δ 7.42 (Ar-H) |

| EI-MS | Molecular ion confirmation | m/z 432 [M] |

| HPLC (C18 column) | Purity assessment | >95% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。